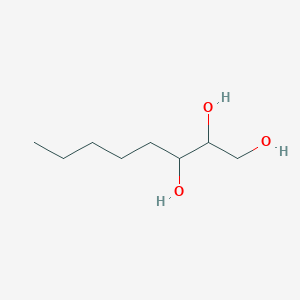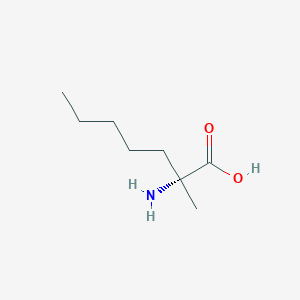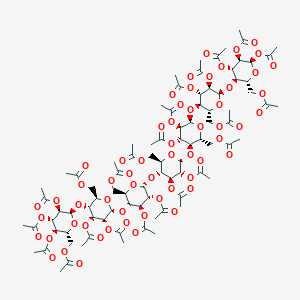![molecular formula C10H16N4O6 B038500 (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid CAS No. 113737-67-0](/img/structure/B38500.png)
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid
Overview
Description
N-L-Alanyl-3-(((3-(aminocarbonyl)oxiranyl)carbonyl)amino)-L-alanine is a natural product found in Micromonospora with data available.
Scientific Research Applications
Computational Peptidology and Chemical Reactivity
One area of research involving similar compounds is computational peptidology. For instance, a study investigated a group of antifungal tripeptides, including compounds with structural similarities to (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid. The research focused on the calculation of molecular properties and structures using conceptual density functional theory. This approach helps in understanding the chemical reactivity of peptides, predicting pKa values, and assessing bioactivity scores, which are crucial for drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis of N-Substituted 1,3-Oxazinan-2-ones
Another relevant study developed an efficient method for synthesizing N-substituted 1,3-oxazinan-2-ones. This method involves a one-pot reaction that can use L-Alanine, a structurally related amino acid, to produce chiral products like (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid. This synthesis process is significant for the creation of novel compounds with potential applications in pharmaceuticals (Trifunović et al., 2010).
Synthesis and Evaluation of Novel Compounds
Research also includes the synthesis and evaluation of novel compounds for their antioxidant and anti-inflammatory activities. For example, a study synthesized a series of new compounds structurally related to (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid. These compounds were evaluated for their in vitro antioxidant action, showing significant efficacy. Such studies are crucial in the development of new therapeutic agents (Subudhi & Sahoo, 2011).
Biocatalysis of β-Amino Acids
In the field of biocatalysis, researchers have used related amino acids for the production of pharmaceutical intermediates. A study demonstrated the use of Methylobacterium Y1-6 for the stereoselective hydrolysis of compounds containing 3-amino-3-phenyl-propanoate ester. This process is vital for the preparation of enantiopure compounds, which are important in drug research (Li et al., 2013).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O6/c1-3(11)8(16)14-4(10(18)19)2-13-9(17)6-5(20-6)7(12)15/h3-6H,2,11H2,1H3,(H2,12,15)(H,13,17)(H,14,16)(H,18,19)/t3-,4-,5?,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCAFCAHKABCMV-LRUBVUKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CNC(=O)C1C(O1)C(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CNC(=O)C1C(O1)C(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)







